molecular formula C25H21N3O2 B10971065 N-(2-carbamoylphenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide

N-(2-carbamoylphenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide

Cat. No.: B10971065
M. Wt: 395.5 g/mol
InChI Key: NWVJVNKLOYTQII-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals. The presence of both carbamoyl and carboxamide functional groups suggests potential for diverse chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide typically involves multi-step organic synthesis. One common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Introduction of the 4-Ethylphenyl Group: This step can be performed via Friedel-Crafts alkylation, where the quinoline is reacted with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Carbamoyl Group: This can be done through a nucleophilic substitution reaction where the quinoline derivative is treated with isocyanate.

    Formation of the Carboxamide Group: This final step might involve the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbamoyl and carboxamide groups, potentially converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted quinoline and phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-carbamoylphenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its quinoline core. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities. Research into this compound could reveal new therapeutic applications.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for drug discovery programs aimed at treating infectious diseases, cancer, and other conditions.

Industry

Industrially, this compound could be used in the development of new agrochemicals, dyes, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoline core could intercalate with DNA, inhibiting replication and transcription processes, which is a common mechanism for antimalarial and anticancer agents.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial and anticancer agent.

Uniqueness

N-(2-carbamoylphenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide is unique due to the specific combination of functional groups attached to the quinoline core. This combination can confer unique chemical reactivity and biological activity, distinguishing it from other quinoline derivatives.

Properties

Molecular Formula

C25H21N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O2/c1-2-16-11-13-17(14-12-16)23-15-20(18-7-3-5-9-21(18)27-23)25(30)28-22-10-6-4-8-19(22)24(26)29/h3-15H,2H2,1H3,(H2,26,29)(H,28,30)

InChI Key

NWVJVNKLOYTQII-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)N

Origin of Product

United States

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